molecular formula C8H8INO2 B14849853 2-Hydroxy-5-iodo-N-methylbenzamide

2-Hydroxy-5-iodo-N-methylbenzamide

Cat. No.: B14849853
M. Wt: 277.06 g/mol
InChI Key: BVMCEUROIAGDSS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-N-methylbenzamide is a substituted benzamide derivative characterized by a hydroxyl group at position 2, an iodine atom at position 5, and an N-methyl substituent on the benzamide moiety. The N-methyl group increases lipophilicity compared to bulkier or polar N-substituents, influencing solubility and membrane permeability. Comparisons with analogs highlight its unique physicochemical and reactive properties .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-hydroxy-5-iodo-N-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)

InChI Key

BVMCEUROIAGDSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-5-iodobenzaldehyde.

    Reduction: Formation of 2-Hydroxy-N-methylbenzamide.

    Substitution: Formation of 2-Hydroxy-5-azido-N-methylbenzamide.

Scientific Research Applications

2-Hydroxy-5-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various iodinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies. The iodine atom can be replaced with radioactive isotopes for tracing and diagnostic purposes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Hydroxy-5-iodo-N-methylbenzamide with related benzamide derivatives:

Compound Name R1 (Position 2) R2 (Position 5) N-Substituent Molecular Weight Key Properties/Activities
This compound Hydroxyl Iodo Methyl 291.53 Hydrogen bonding, moderate lipophilicity
2-Chloro-5-iodo-N-methoxy-N-methylbenzamide Chloro Iodo Methoxy, Methyl 325.53 Enhanced electron-withdrawing effects, higher reactivity
2-Hydroxy-5-nitro-N-phenylbenzamide Hydroxyl Nitro Phenyl 288.24 Precursor for benzoxazepines, nitro group reactivity
2-Amino-5-chloro-N-hydroxybenzamide Amino Chloro Hydroxy 216.63 Antimicrobial activity, hydrogen bonding
2-Iodo-N-isopropyl-5-methoxybenzamide Iodo Methoxy Isopropyl 333.21 Catalyst for alcohol oxidation

Electronic and Steric Effects

  • Electron-Withdrawing Groups :

    • The iodo group in this compound provides moderate electron withdrawal, facilitating electrophilic substitution reactions. In contrast, the nitro group in 2-Hydroxy-5-nitro-N-phenylbenzamide strongly withdraws electrons, increasing reactivity in aromatic systems .
    • Chloro substituents (e.g., in 2-Chloro-5-iodo-N-methoxy-N-methylbenzamide) enhance stability but reduce hydrogen-bonding capacity compared to hydroxyl groups .
  • Steric Effects :

    • Bulky N-substituents like phenyl (in 2-Hydroxy-5-nitro-N-phenylbenzamide) or isopropyl (in 2-Iodo-N-isopropyl-5-methoxybenzamide) hinder rotational freedom and may reduce catalytic or binding efficiency. The N-methyl group in the target compound minimizes steric hindrance, favoring interactions in constrained environments .

Physicochemical Properties

  • Melting Points: Derivatives with halogen atoms (e.g., 160–162°C for 2-amino-5-chloro-N-hydroxybenzamide) typically exhibit higher melting points than non-halogenated analogs, a trend expected for the target compound .

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